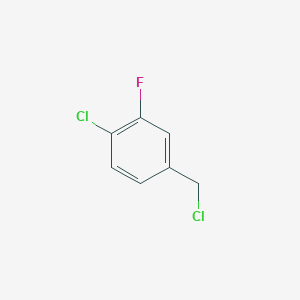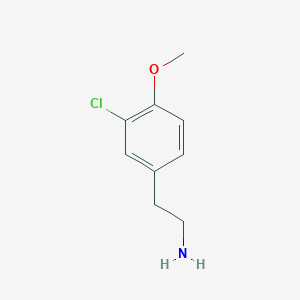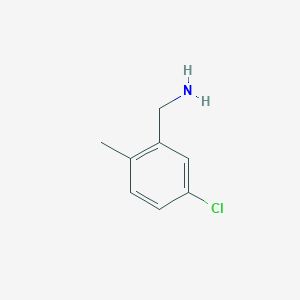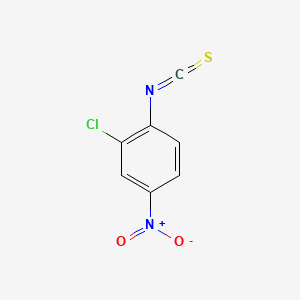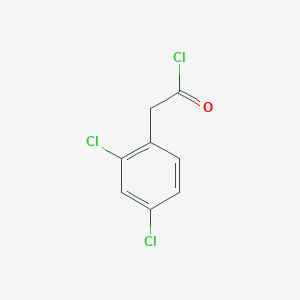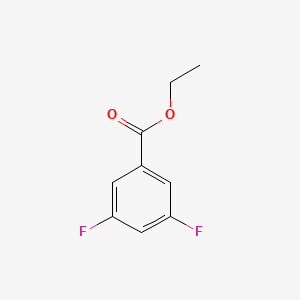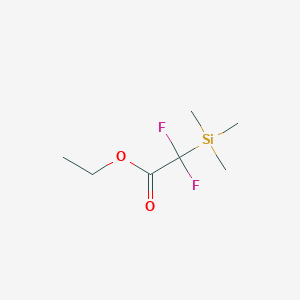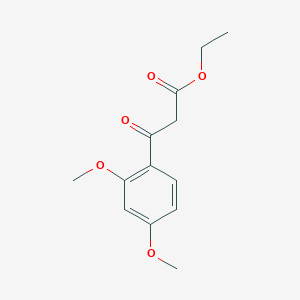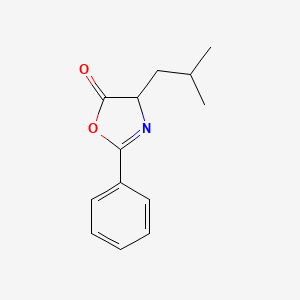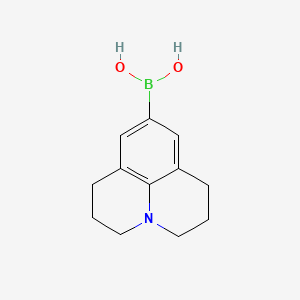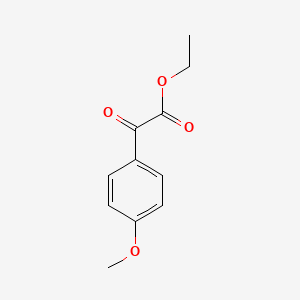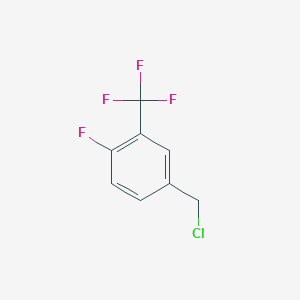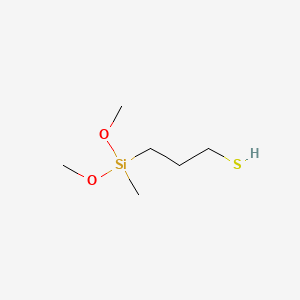
Perfluoro(4-isopropyltoluene)
Vue d'ensemble
Description
Applications De Recherche Scientifique
-
Industrial Production and Applications of Fluorinated Compounds
- Field : Industrial Chemistry
- Application : Fluorinated monomers, building blocks, oligomers, and polymers have various industrial applications. Functional perfluoropolyethers and functional (meth)acrylate oligomers are used in low surface energy coatings .
- Methods : The production involves the polymerization of fluoroethenes. The unique properties of these polymers are due to the strong carbon–carbon bonds and extremely stable carbon–fluorine bonds .
- Results : The unique properties of fluoropolymers have led to their widespread use in various markets. The worldwide annual sales volume of fluoropolymers is more than 230,000 tonnes .
-
Exposure Science of Per- and Polyfluoroalkyl Substances
- Field : Environmental Science
- Application : Per- and polyfluoroalkyl substances (PFAS), which include many types of anthropogenic chemicals, have been released into the environment and have been detected at all spatial scales .
- Methods : A literature review was conducted for PFAS compounds in blood, water, soil, house dust, indoor and outdoor air, consumer products, food, and fish, as well as PFAS exposure modeling .
- Results : Large variability exists in measured PFAS environmental concentrations and human exposures. The literature indicated that ingestion of food, drinking water, and house dust (for children) is the main pathway for PFAS .
-
Fire Extinguishing Foams
- Field : Fire Safety
- Application : Fluorinated compounds are used in fire extinguishing foams .
- Methods : The foam is applied to the fire to smother it and prevent the fire from spreading .
- Results : The use of these foams can effectively extinguish fires, particularly those involving flammable liquids .
-
Chemical Manufacturing
- Field : Chemical Industry
- Application : Perfluoro(4-isopropyltoluene) is used in the manufacturing of other chemicals .
- Methods : The specific methods of application would depend on the chemical being produced .
- Results : The use of Perfluoro(4-isopropyltoluene) in chemical manufacturing can result in the production of a variety of different chemicals .
-
Low Surface Energy Coatings
- Field : Material Science
- Application : Functional perfluoropolyethers and functional (meth)acrylate oligomers, which are types of fluorinated compounds, are used in low surface energy coatings .
- Methods : The production involves the polymerization of fluoroethenes. The unique properties of these polymers are due to the strong carbon–carbon bonds and extremely stable carbon–fluorine bonds .
- Results : These coatings have low surface energy, providing non-stick properties/anti-adhesiveness, low coefficient of friction, self-lubricating effects and lower solubility in hydrocarbons .
-
Fire Extinguishing Foams
- Field : Fire Safety
- Application : Perfluoro(4-isopropyltoluene) could potentially be used in fire extinguishing foams .
- Methods : The foam is applied to the fire to smother it and prevent the fire from spreading .
- Results : The use of these foams can effectively extinguish fires, particularly those involving flammable liquids .
Propriétés
IUPAC Name |
1,2,4,5-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F14/c11-3-1(7(15,9(19,20)21)10(22,23)24)4(12)6(14)2(5(3)13)8(16,17)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGPOWZUEZFLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379877 | |
| Record name | Perfluoro(4-isopropyltoluene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro(4-isopropyltoluene) | |
CAS RN |
20017-49-6 | |
| Record name | Perfluoro(4-isopropyltoluene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Heptafluoroisopropyl)tetrafluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)
